methyl 6-chloro-2-{[(2-chlorophenyl)carbamoyl]methyl}-1,1-dioxo-4-phenyl-2H-1lambda6,2-benzothiazine-3-carboxylate
Description
Methyl 6-chloro-2-{[(2-chlorophenyl)carbamoyl]methyl}-1,1-dioxo-4-phenyl-2H-1λ⁶,2-benzothiazine-3-carboxylate (CAS: 1114879-06-9) is a benzothiazine derivative characterized by a 1λ⁶,2-benzothiazine core modified with multiple functional groups: a 6-chloro substituent, a phenyl group at position 4, and a carbamoylmethyl moiety linked to a 2-chlorophenyl ring at position 2. The compound’s structure (Fig.
Benzothiazine derivatives are often synthesized via sulfonylation of anthranilic acid derivatives followed by cyclization, as described in . The substituents in such compounds are typically introduced early in the synthesis to avoid regioselectivity challenges during post-cyclization modifications .
Properties
IUPAC Name |
methyl 6-chloro-2-[2-(2-chloroanilino)-2-oxoethyl]-1,1-dioxo-4-phenyl-1λ6,2-benzothiazine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18Cl2N2O5S/c1-33-24(30)23-22(15-7-3-2-4-8-15)17-13-16(25)11-12-20(17)34(31,32)28(23)14-21(29)27-19-10-6-5-9-18(19)26/h2-13H,14H2,1H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKAYAAAQGDDRFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=C(C=CC(=C2)Cl)S(=O)(=O)N1CC(=O)NC3=CC=CC=C3Cl)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18Cl2N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-chloro-2-{[(2-chlorophenyl)carbamoyl]methyl}-1,1-dioxo-4-phenyl-2H-1lambda6,2-benzothiazine-3-carboxylate typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Benzothiazine Core: The initial step involves the synthesis of the benzothiazine core through a cyclization reaction. This can be achieved by reacting 2-aminobenzenethiol with a suitable carboxylic acid derivative under acidic conditions.
Introduction of the Chloro and Carbamoyl Groups: The chloro and carbamoyl groups are introduced through nucleophilic substitution reactions. This involves the reaction of the benzothiazine core with chloroformates and isocyanates.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of automated systems for precise control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-chloro-2-{[(2-chlorophenyl)carbamoyl]methyl}-1,1-dioxo-4-phenyl-2H-1lambda6,2-benzothiazine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazine ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chloro groups.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Methyl 6-chloro-2-{[(2-chlorophenyl)carbamoyl]methyl}-1,1-dioxo-4-phenyl-2H-1lambda6,2-benzothiazine-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: Due to its potential therapeutic properties, it is investigated for its anti-inflammatory, antimicrobial, and anticancer activities.
Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of methyl 6-chloro-2-{[(2-chlorophenyl)carbamoyl]methyl}-1,1-dioxo-4-phenyl-2H-1lambda6,2-benzothiazine-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor binding, it can act as an agonist or antagonist, modulating signal transduction pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Benzothiazine Family
Table 1: Key Structural and Functional Differences
*Calculated based on molecular formula.
Substituent Effects on Reactivity and Bioactivity
- Chlorine atoms also influence electronic effects, stabilizing the sulfone group and modulating reactivity in further substitutions .
- Carbamoylmethyl Moiety: This group distinguishes the target compound from simpler benzothiazines (e.g., ’s Knoevenagel adducts). The carbamoyl linkage may enable hydrogen-bonding interactions with biological targets, akin to 1,4-benzothiazine derivatives reported as K(ATP)- or BK-channel openers .
- Sulfone vs.
Biological Activity
Methyl 6-chloro-2-{[(2-chlorophenyl)carbamoyl]methyl}-1,1-dioxo-4-phenyl-2H-1lambda6,2-benzothiazine-3-carboxylate is a compound belonging to the benzothiazine class, which has garnered interest due to its potential biological activities, particularly in analgesic and anti-inflammatory contexts. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a benzothiazine core with various substituents that may influence its biological activity. The presence of the chlorine atom and the carbamoyl group are particularly noteworthy as they may enhance the compound's interaction with biological targets.
Analgesic Properties
A significant body of research indicates that benzothiazine derivatives exhibit notable analgesic effects. For instance, studies have shown that related compounds can effectively reduce pain responses in experimental models. The analgesic activity of methyl 6-chloro derivatives has been compared to well-known analgesics like Lornoxicam and Diclofenac. In animal models, these compounds demonstrated a capacity to elevate pain thresholds significantly, suggesting a mechanism that may inhibit pain pathways or modulate inflammatory responses .
Anti-inflammatory Effects
In addition to analgesic properties, methyl 6-chloro derivatives have also been evaluated for their anti-inflammatory activities. Research utilizing carrageenan-induced paw edema models in rats revealed that these compounds could significantly reduce inflammation. The degree of edema reduction was comparable to established anti-inflammatory drugs, indicating a promising therapeutic potential for managing inflammatory conditions .
The mechanism underlying the biological activity of methyl 6-chloro derivatives appears to involve multiple pathways:
- Inhibition of Pro-inflammatory Mediators : Compounds from this class may inhibit the synthesis or activity of pro-inflammatory cytokines and mediators such as prostaglandins.
- Modulation of Pain Pathways : By acting on central and peripheral pain pathways, these compounds may alter neurotransmitter release or receptor activation.
- Antioxidant Activity : Some studies suggest that benzothiazine derivatives possess antioxidant properties that could further contribute to their anti-inflammatory effects by neutralizing reactive oxygen species (ROS) .
Research Findings and Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
